4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a propylsulfonyl-substituted piperazine ring attached to a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative, has been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The structurally similar compound mentioned above inhibits ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By analogy with the structurally similar compound, it may affect the cholinergic pathway by inhibiting ache . This could lead to enhanced cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
If it acts similarly to the structurally related compound, it may enhance cholinergic neurotransmission, potentially improving memory and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4-(morpholin-4-yl)pyrimidin-4-yl)piperazine: Similar structure but with a morpholine ring instead of a propylsulfonyl group.
4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but with a phenylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-4-9-21(18,19)17-7-5-16(6-8-17)12-10-13(20-3)15-11(2)14-12/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFXUDYGPFPMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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